molecular formula C11H12BrNO2 B8056911 1-[(6-Bromo-1,3-dioxaindan-5-yl)methyl]azetidine

1-[(6-Bromo-1,3-dioxaindan-5-yl)methyl]azetidine

Cat. No.: B8056911
M. Wt: 270.12 g/mol
InChI Key: DQPKZOFNFPTYTR-UHFFFAOYSA-N
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Description

1-[(6-Bromo-1,3-dioxaindan-5-yl)methyl]azetidine is a chemical compound that features a unique structure combining a brominated dioxane ring with an azetidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the bromination of 1,3-benzodioxole-5-carboxaldehyde to obtain 6-bromo-1,3-benzodioxole-5-carboxaldehyde . This intermediate can then be reacted with azetidine under suitable conditions to form the desired compound.

Industrial Production Methods

While specific industrial production methods for 1-[(6-Bromo-1,3-dioxaindan-5-yl)methyl]azetidine are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

1-[(6-Bromo-1,3-dioxaindan-5-yl)methyl]azetidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and other nucleophiles.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azide or thiocyanate derivatives, while oxidation and reduction can produce various oxidized or reduced forms of the compound.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-[(6-Bromo-1,3-dioxaindan-5-yl)methyl]azetidine involves its interaction with specific molecular targets. The brominated dioxane ring and azetidine moiety can interact with enzymes, receptors, or other proteins, potentially modulating their activity. The exact pathways and molecular targets would depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a brominated dioxane ring and an azetidine moiety

Properties

IUPAC Name

1-[(6-bromo-1,3-benzodioxol-5-yl)methyl]azetidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO2/c12-9-5-11-10(14-7-15-11)4-8(9)6-13-2-1-3-13/h4-5H,1-3,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQPKZOFNFPTYTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)CC2=CC3=C(C=C2Br)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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